![molecular formula C18H19FN2O6S B1669506 CP-544439 CAS No. 230954-09-3](/img/structure/B1669506.png)
CP-544439
Overview
Description
Preparation Methods
The synthesis of CP-544439 involves multiple stepsThe reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high purity. Industrial production methods may involve large-scale reactors and continuous flow processes to optimize yield and efficiency.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Research Applications
-
Osteoarthritis Treatment
- Background : Osteoarthritis is characterized by the degradation of cartilage and changes in subchondral bone. MMP-13 is significantly involved in cartilage breakdown.
- Study Findings : Research indicates that CP-544439 can effectively inhibit MMP-13 activity, leading to decreased cartilage degradation in animal models of osteoarthritis .
- Cancer Therapy
- Inflammation
Pharmacokinetics and Metabolism
Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential. Studies have shown that after oral administration, this compound is distributed throughout various tissues, with significant metabolism occurring primarily through glucuronidation and reduction pathways .
Table 1: Pharmacokinetic Profile of this compound
Parameter | Rat | Dog | Human |
---|---|---|---|
Major Route of Excretion | Feces | Feces | Urine |
% Unchanged Compound | 8.4% | 1.5% | Not specified |
Major Metabolite | Not specified | Glucuronide conjugate M1 | Glucuronide conjugate M1 |
Distribution | All tissues except CNS | All tissues | Not specified |
Case Studies
- Osteoarthritis Model
- Cancer Metastasis
Mechanism of Action
The mechanism of action of CP-544439 involves its interaction with specific molecular targets. One known target is a disintegrin and metalloproteinase with thrombospondin motifs 5 (ADAMTS5) . The compound inhibits the activity of this enzyme, which plays a role in various biological processes, including tissue remodeling and inflammation.
Comparison with Similar Compounds
Similar compounds to CP-544439 include other diarylethers and sulfonyl amino compounds. These compounds share structural similarities but may differ in their specific functional groups and biological activities. For example:
N-hydroxy-4-({4-[4-(trifluoromethyl)phenoxy]phenyl}sulfonyl)tetrahydro-2H-pyran-4-carboxamide: This compound has a trifluoromethyl group instead of a fluorophenoxy group, which may affect its chemical reactivity and biological activity.
Tetrahydro-2H-pyran-4-carboxamide: This simpler compound lacks the sulfonyl amino group and fluorophenoxy group, making it less complex and potentially less active in certain biological assays.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Biological Activity
CP-544439 is a selective inhibitor of matrix metalloproteinase-13 (MMP-13), a key enzyme involved in the degradation of extracellular matrix components. This compound has garnered attention for its potential therapeutic applications in various pathological conditions, including obesity, cardiovascular diseases, and inflammatory disorders. The following sections provide a comprehensive overview of the biological activity of this compound, including its pharmacokinetics, metabolic pathways, and case studies that highlight its effects in vivo.
This compound exerts its biological effects primarily through the inhibition of MMP-13. This enzyme plays a crucial role in tissue remodeling and is implicated in several diseases characterized by excessive extracellular matrix degradation, such as arthritis and cancer. By inhibiting MMP-13, this compound can potentially modulate tissue remodeling processes and improve outcomes in these conditions.
Pharmacokinetics
The pharmacokinetic profile of this compound has been studied in both animal models and humans. Key findings include:
- Absorption and Distribution : Following oral administration, this compound is distributed throughout various tissues, with notable exceptions in the central nervous system. A study utilizing whole-body autoradioluminography demonstrated that the compound was rapidly eliminated from most tissues except for the periodontal ligament .
- Metabolism : Metabolic profiling indicates that this compound undergoes extensive biotransformation. In rats, the primary metabolic pathway involves glucuronidation, while reduction of the hydroxamate moiety is predominant in dogs. In humans, glucuronidation remains a significant pathway, with M1 being the major circulating metabolite .
In Vivo Studies
- Obesity and Insulin Sensitivity : Research has shown that this compound administration in mice fed a high-fat diet (HFD) resulted in reduced fat mass and adipocyte size, alongside increased insulin sensitivity. This suggests that MMP-13 inhibition may play a role in metabolic regulation and obesity management .
- Histological Changes : In histological evaluations of epididymal adipose tissue from treated mice, this compound demonstrated reduced adipocyte hypertrophy and increased collagen deposition, indicating improved structural integrity of adipose tissue .
Case Study 1: MMP Inhibition in Obesity
A study investigated the effects of this compound on mice subjected to an HFD. The results indicated:
- Reduction in Fat Mass : Treated mice exhibited a significant decrease in overall fat mass compared to controls.
- Enhanced Insulin Sensitivity : The compound improved insulin sensitivity metrics, suggesting potential applications for metabolic diseases.
Case Study 2: Tissue Remodeling in Arthritis Models
In models of arthritis, this compound was administered to evaluate its impact on joint health:
- Decreased Inflammation : Histological analysis revealed reduced inflammatory markers within joint tissues.
- Improved Joint Function : Functional assessments indicated enhanced mobility and reduced pain responses in treated animals.
Summary Table of Biological Activities
Feature | Description |
---|---|
Target Enzyme | MMP-13 |
IC50 Value | 0.75 nM |
Primary Metabolites | Glucuronide conjugate M1 |
Key Effects | Reduced fat mass, improved insulin sensitivity |
Therapeutic Potential | Arthritis, obesity, cardiovascular diseases |
Properties
IUPAC Name |
4-[[4-(4-fluorophenoxy)phenyl]sulfonylamino]-N-hydroxyoxane-4-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O6S/c19-13-1-3-14(4-2-13)27-15-5-7-16(8-6-15)28(24,25)21-18(17(22)20-23)9-11-26-12-10-18/h1-8,21,23H,9-12H2,(H,20,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBRHTUMWSDPCMI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C(=O)NO)NS(=O)(=O)C2=CC=C(C=C2)OC3=CC=C(C=C3)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8047266 | |
Record name | CP-544439 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8047266 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
410.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
230954-09-3 | |
Record name | CP-544439 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0230954093 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | CP-544439 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8047266 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CP-544439 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/516DO4KL5R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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